[(2-Cyclohexylideneethoxy)methyl]benzene
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Overview
Description
[(2-Cyclohexylideneethoxy)methyl]benzene is an organic compound that features a benzene ring substituted with a cyclohexylideneethoxy group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyclohexylideneethoxy)methyl]benzene typically involves a multi-step process. One common method starts with the preparation of the cyclohexylideneethanol intermediate, which is then reacted with benzyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyclohexylideneethoxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexylidene group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexyl-substituted benzene derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
[(2-Cyclohexylideneethoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Cyclohexylideneethoxy)methyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and cyclohexylideneethoxy group can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
[(2-Cyclohexylideneethoxy)methyl]benzene can be compared with other benzene derivatives such as:
Cyclohexylbenzene: Lacks the ethoxy group, leading to different chemical reactivity and applications.
Ethoxybenzene: Lacks the cyclohexylidene group, resulting in different physical and chemical properties.
Benzylcyclohexane: Similar structure but with a different substitution pattern, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
62456-50-2 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-cyclohexylideneethoxymethylbenzene |
InChI |
InChI=1S/C15H20O/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h2,5-6,9-11H,1,3-4,7-8,12-13H2 |
InChI Key |
BBOCZVLAWTXHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CCOCC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
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